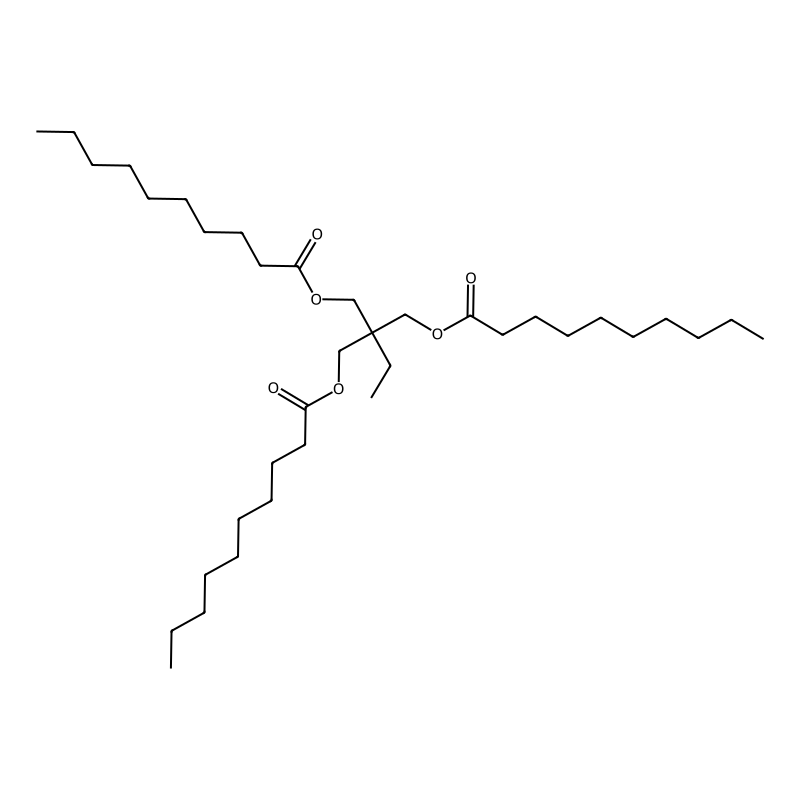

Trimethylolpropane tricaprate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Trimethylolpropane tricaprate is an organic compound derived from the esterification of trimethylolpropane with capric and caprylic fatty acids. Its chemical formula is , and it is characterized as a colorless to pale yellow liquid with a mild odor. This compound is notable for its excellent emulsifying, dispersing, and moisturizing properties, making it valuable in various industrial applications, particularly in cosmetics and personal care products .

- Esterification: The primary reaction involves the formation of trimethylolpropane tricaprate through the reaction of trimethylolpropane with caprylic and capric acids. This reaction can be catalyzed by acid catalysts.

- Hydrolysis: In the presence of water and under acidic or basic conditions, trimethylolpropane tricaprate can revert to its constituent fatty acids and trimethylolpropane.

- Transesterification: This compound can also react with alcohols to form different esters, which is useful in modifying its properties for specific applications .

The synthesis of trimethylolpropane tricaprate typically involves the following steps:

- Esterification Reaction: Trimethylolpropane is reacted with caprylic acid (octanoic acid) and capric acid (decanoic acid) in the presence of an acid catalyst. The reaction generally requires heating to promote ester bond formation.

- Purification: After the reaction, the product is purified through distillation or other separation techniques to remove unreacted starting materials and by-products.

This method allows for the production of high-purity trimethylolpropane tricaprate suitable for industrial applications .

Trimethylolpropane tricaprate has a wide range of applications, including:

- Cosmetics and Personal Care: Used as an emollient, moisturizer, and skin conditioning agent in lotions, creams, and other formulations.

- Industrial Lubricants: Serves as a lubricant base in textile and metalworking applications due to its thermal stability.

- Food Industry: Occasionally utilized as a food additive due to its emulsifying properties .

Several compounds share structural or functional similarities with trimethylolpropane tricaprate. Here are some notable examples:

| Compound Name | Chemical Formula | Key Characteristics |

|---|---|---|

| Trimethylolpropane tricaprylate | Similar structure; used primarily in cosmetics. | |

| Trimethylolpropane triacetate | Used as a plasticizer; different fatty acid chain length. | |

| Glycerin triacetate | Commonly used as a solvent; different functional groups. | |

| Caprylic/capric triglyceride | Derived from coconut oil; used as an emollient. |

Uniqueness

Trimethylolpropane tricaprate stands out due to its specific blend of fatty acids which imparts unique moisturizing properties not found in all similar compounds. Its thermal stability and emulsifying capabilities also make it particularly advantageous in both cosmetic formulations and industrial applications .

Trimethylolpropane tricaprate emerged as a derivative of trimethylolpropane (TMP), a triol first synthesized in the early 20th century through aldol condensation of butyraldehyde and formaldehyde. The esterification of TMP with capric acid (decanoic acid) to produce trimethylolpropane tricaprate gained industrial traction in the mid-20th century, driven by demand for thermally stable lubricants and plasticizers. Early patents, such as US6130191 (1999), detailed transesterification methods using methyl caprate and TMP, marking a shift from direct acid-catalyzed esterification. By the 2010s, optimized processes like vacuum distillation and catalytic refinement improved purity levels above 99%, as evidenced by specifications from SysKem Chemie.

Nomenclature and Chemical Classification

IUPAC Name: 2-Ethyl-2-(((1-oxodecyl)oxy)methyl)-1,3-propanediyl didecanoate

CAS Registry Number: 78-17-1

Molecular Formula: C33H62O6

Classification:

- Organic ester

- Branched aliphatic compound

- Polyol derivative

Structurally, it consists of a TMP core esterified with three capric acid molecules, yielding a C33 hydrocarbon chain with a molecular weight of 554.83 g/mol. The ester groups confer polarity (logP ≈ 8.2), while the branched ethyl group enhances thermal stability.

Significance in Industrial Chemistry

Trimethylolpropane tricaprate serves critical roles across sectors:

Its annual production exceeds 10 million pounds in the U.S. alone, with 70% allocated to lubricant formulations.

Relationship to Parent Compound Trimethylolpropane

As a TMP triester, tricaprate retains the parent molecule’s trifunctional reactivity while introducing tailored physicochemical properties:

| Property | Trimethylolpropane | Trimethylolpropane Tricaprate |

|---|---|---|

| Hydroxyl Value | 1,240 mg KOH/g | ≤3 mg KOH/g |

| Viscosity | 70 cP (25°C) | 25 cP (25°C) |

| Solubility | Water-miscible | Hydrophobic (logP 8.2) |

The esterification process replaces hydroxyl groups with decanoate chains, converting a polar polyol into a nonpolar lubricant base.

Trimethylolpropane tricaprate production in industrial settings follows several established pathways, each with distinct advantages and operational considerations [1] [2]. The most prevalent industrial approach involves direct esterification of trimethylolpropane with capric acid using homogeneous acid catalysts [1]. This methodology has been extensively adopted due to its straightforward implementation and reliable product yields.

The primary industrial pathway begins with the reaction of trimethylolpropane (2-ethyl-2-(hydroxymethyl)-1,3-propanediol) with capric acid (decanoic acid) in stoichiometric ratios typically ranging from 3:1 to 4:1 (acid to polyol) [3]. Industrial facilities commonly employ sulfuric acid as the primary catalyst, with concentrations varying from 1.0 to 4.0 percent by weight relative to the total reactant mass [1] [3].

Temperature control represents a critical parameter in industrial production, with optimal ranges established between 150°C and 180°C [3] [4]. The reaction proceeds under controlled atmospheric pressure or slight vacuum conditions to facilitate water removal, which drives the esterification equilibrium toward product formation [2]. Industrial reactors typically maintain vacuum levels between 0.08 and 0.1 megapascals to optimize water extraction [1].

An alternative industrial pathway utilizes transesterification methodology, where methyl esters of capric acid react with trimethylolpropane [2]. This approach offers advantages in feedstock flexibility, as methyl caprate can be derived from renewable sources including coconut oil and palm kernel oil [2]. The transesterification route typically employs organometallic catalysts such as butyl stannoic acid or dibutyltin diacetate, operating at temperatures between 210°C and 235°C [2].

Industrial production facilities commonly integrate continuous water removal systems to maintain reaction equilibrium [2]. These systems utilize vapor-liquid separation equipment including Claisen heads and moisture traps with Friedrich condensers [2]. The continuous removal of reaction water significantly enhances conversion rates and reduces overall processing times.

| Production Parameter | Direct Esterification | Transesterification |

|---|---|---|

| Operating Temperature | 150-180°C | 210-235°C |

| Catalyst Type | Sulfuric Acid | Butyl Stannoic Acid |

| Reaction Time | 2-9 hours | 6-12 hours |

| Conversion Rate | 85-95% | 90-98% |

| Vacuum Requirements | 0.08-0.1 MPa | 2-5 torr |

Laboratory Synthesis Techniques

Laboratory-scale synthesis of trimethylolpropane tricaprate employs modified versions of industrial methodologies, adapted for smaller scale production and research applications [5] [3]. The most frequently utilized laboratory technique involves direct esterification using glass reaction vessels equipped with reflux condensers and mechanical stirring systems [3].

A typical laboratory setup consists of a four-neck round-bottom flask fitted with a thermostat control system, mechanical stirrer, Claisen head with moisture trap, and nitrogen inlet system [2]. Reaction volumes typically range from 100 milliliters to 2 liters, allowing for precise control of reaction parameters and detailed monitoring of conversion progress [5] [3].

Laboratory synthesis protocols commonly employ molar ratios of 3.9:1 (oleic acid to trimethylolpropane) for optimal triester formation [3]. The reaction mixture is gradually heated to the target temperature over a period of 2-3 hours, with continuous monitoring of vapor temperature to ensure proper water removal [3]. Laboratory-scale reactions typically achieve completion within 5-6 hours under optimized conditions [3].

Catalyst loading in laboratory synthesis ranges from 1.5 to 3.0 percent by weight, with sulfuric acid serving as the most commonly employed catalyst [3]. Alternative catalysts including para-toluenesulfonic acid have demonstrated comparable effectiveness in laboratory settings, offering advantages in terms of handling safety and product purification [1].

Gas chromatography-flame ionization detection (GC-FID) serves as the primary analytical technique for monitoring reaction progress and determining product composition [3]. This methodology enables precise quantification of monoester, diester, and triester formation throughout the reaction sequence [3] [6].

Laboratory purification procedures typically involve neutralization with aqueous sodium hydroxide solution, followed by phase separation and vacuum distillation [3] [2]. Ethanol washing is commonly employed to remove unreacted starting materials and residual catalyst [3].

| Laboratory Parameter | Optimal Range | Monitoring Method |

|---|---|---|

| Flask Volume | 250-2000 mL | Visual inspection |

| Stirring Speed | 200-400 rpm | Mechanical tachometer |

| Heating Rate | 2-5°C/min | Digital thermometer |

| Sample Analysis | Every 30 min | GC-FID |

| Conversion Target | >90% | Hydroxyl value |

Esterification Reaction Mechanisms

The esterification reaction mechanism for trimethylolpropane tricaprate formation follows a classical nucleophilic acyl substitution pathway, proceeding through multiple sequential steps [5] [3]. The reaction involves the progressive esterification of the three primary hydroxyl groups present in the trimethylolpropane molecule with capric acid molecules [5].

The initial mechanistic step involves protonation of the carboxyl oxygen by the acid catalyst, enhancing the electrophilic character of the carbonyl carbon [7]. The hydroxyl group of trimethylolpropane subsequently performs nucleophilic attack on the activated carbonyl carbon, forming a tetrahedral intermediate [5] [7].

The tetrahedral intermediate undergoes proton transfer and subsequent elimination of water, regenerating the acid catalyst and forming the first ester linkage [7]. This process repeats sequentially for the remaining hydroxyl groups, progressing through monoester and diester intermediates before reaching the final triester product [5] [3].

Reaction kinetics studies demonstrate that the esterification rate decreases with each successive substitution due to steric hindrance effects [5]. The formation of triester products requires extended reaction times and optimized conditions to achieve complete conversion [5] [3].

The reaction mechanism exhibits acid-catalyzed characteristics throughout all stages, with the catalyst concentration directly influencing the overall reaction rate [7]. Higher catalyst concentrations accelerate the protonation steps but may also promote side reactions including polymerization and thermal degradation [7].

Water removal plays a crucial mechanistic role by shifting the equilibrium toward product formation [5] [3]. Continuous water extraction prevents hydrolysis of formed ester bonds and maintains forward reaction progress [2].

Infrared spectroscopy analysis confirms the mechanistic progression through characteristic shifts in carbonyl stretching frequencies [3] [8]. The carboxylic acid carbonyl peak at 1710 cm⁻¹ shifts to 1744-1746 cm⁻¹ upon ester formation, providing definitive evidence of reaction progress [3].

Catalytic Processes in Synthesis

Catalytic processes for trimethylolpropane tricaprate synthesis encompass both homogeneous and heterogeneous systems, each offering distinct advantages in terms of activity, selectivity, and ease of separation [1] [5] [7]. Homogeneous acid catalysts remain the most widely employed systems in both industrial and laboratory applications [1] [3].

Sulfuric acid represents the most prevalent homogeneous catalyst, exhibiting high catalytic activity across the temperature range of 150-180°C [1] [3]. The catalyst operates through Brønsted acid mechanism, providing protons for carbonyl activation and facilitating nucleophilic attack by the polyol hydroxyl groups [7]. Optimal sulfuric acid concentrations range from 1.5 to 3.0 percent by weight, balancing catalytic activity with manageable corrosion concerns [3].

Para-toluenesulfonic acid serves as an alternative homogeneous catalyst with comparable activity to sulfuric acid [1] [3]. This catalyst offers advantages in terms of reduced corrosivity and simplified purification procedures [7]. Research investigations demonstrate similar conversion rates and product selectivity when compared to sulfuric acid under equivalent reaction conditions [3].

Heterogeneous acid catalysts including Amberlite 120 IR, Amberlyst 15, and Dowex 50WX8 have gained attention for their reusability and simplified separation characteristics [7]. These ion-exchange resins operate effectively at lower temperatures (100-120°C) while maintaining high selectivity for triester formation [7]. The heterogeneous systems require longer reaction times (4-8 hours) compared to homogeneous catalysts but offer advantages in continuous processing applications [7].

Enzymatic catalysis represents an emerging approach utilizing immobilized lipases for esterification reactions [5] [9]. Candida rugosa lipase has demonstrated effectiveness in promoting trimethylolpropane esterification under mild conditions (60-90°C) [5]. The enzymatic approach offers advantages in terms of environmental compatibility and product selectivity, though reaction rates remain significantly lower than chemical catalysts [5] [9].

Metal oxide catalysts including tin-based systems have shown promise for trimethylolpropane ester synthesis [1]. These catalysts operate at intermediate temperatures (120-160°C) and demonstrate good thermal stability [1]. However, higher costs and potential toxicity concerns limit their widespread adoption.

| Catalyst System | Temperature Range | Reaction Time | Conversion Rate | Reusability |

|---|---|---|---|---|

| Sulfuric Acid | 150-180°C | 2-6 hours | 90-95% | Single use |

| p-Toluenesulfonic Acid | 150-180°C | 3-8 hours | 85-92% | Single use |

| Amberlite 120 IR | 100-120°C | 4-8 hours | 85-90% | 5-10 cycles |

| Immobilized Lipase | 60-90°C | 24-72 hours | 75-85% | 10-20 cycles |

| Tin Oxides | 120-160°C | 4-12 hours | 80-88% | Multiple cycles |

Optimization of Reaction Parameters

Optimization of trimethylolpropane tricaprate synthesis requires systematic evaluation of multiple interdependent parameters including temperature, catalyst concentration, molar ratios, reaction time, and agitation conditions [3] [7]. Response surface methodology has proven particularly effective for identifying optimal parameter combinations while minimizing experimental requirements [10] [3].

Temperature optimization studies demonstrate that reaction rates increase substantially with temperature elevation, following Arrhenius kinetics principles [3] [7]. However, temperatures exceeding 180°C promote thermal degradation reactions and catalyst decomposition [7]. The optimal temperature range of 150-160°C provides the best balance between reaction rate and product quality [3].

Molar ratio optimization reveals that slight excess of carboxylic acid relative to stoichiometric requirements enhances conversion rates by driving the equilibrium toward product formation [3] [2]. Optimal ratios typically range from 3.5:1 to 4.5:1 (acid to trimethylolpropane), with higher ratios providing marginal improvements while increasing purification complexity [3].

Catalyst concentration optimization indicates that concentrations below 1.0 percent by weight result in incomplete conversion, while concentrations above 4.0 percent promote side reactions without proportional rate enhancement [3] [7]. The optimal catalyst loading of 1.5-2.0 percent by weight provides maximum conversion efficiency while minimizing purification requirements [3].

Reaction time optimization studies show that conversion rates follow asymptotic curves, with rapid initial progress followed by gradual approach to equilibrium [5] [3]. Most systems achieve 85-90 percent conversion within 4-6 hours, with extended reaction times providing minimal additional benefits [3].

Agitation speed optimization demonstrates that mixing rates below 200 revolutions per minute result in mass transfer limitations, particularly during the initial reaction phases [3]. Optimal agitation speeds of 300-400 revolutions per minute ensure adequate mixing without inducing excessive foaming or emulsification [3].

Water removal optimization plays a critical role in achieving high conversion rates [2] [7]. Continuous water extraction using Dean-Stark traps or vacuum distillation systems significantly enhances reaction efficiency compared to batch systems [2]. Vacuum levels of 0.08-0.1 megapascals provide optimal water removal without excessive reactant volatilization [1].

| Parameter | Suboptimal Range | Optimal Range | Excessive Range | Effect on Yield |

|---|---|---|---|---|

| Temperature | <140°C | 150-160°C | >180°C | Rate limitation/Degradation |

| Molar Ratio | <3:1 | 3.5-4.5:1 | >5:1 | Incomplete/Purification issues |

| Catalyst Loading | <1.0% | 1.5-2.0% | >4.0% | Low activity/Side reactions |

| Reaction Time | <3 hours | 4-6 hours | >12 hours | Incomplete/Diminishing returns |

| Agitation Speed | <200 rpm | 300-400 rpm | >600 rpm | Mass transfer/Foaming |

Green Chemistry Approaches to Synthesis

Green chemistry approaches to trimethylolpropane tricaprate synthesis focus on reducing environmental impact through solvent elimination, renewable feedstock utilization, and energy efficiency improvements [11] [5] [7]. These methodologies align with the twelve principles of green chemistry while maintaining production efficiency and product quality standards [12].

Solvent-free synthesis represents a primary green chemistry approach, eliminating volatile organic compounds and simplifying downstream processing [5] [7]. This methodology conducts esterification reactions in the absence of organic solvents, relying on efficient mixing and temperature control to maintain reaction homogeneity [7]. Solvent-free processes demonstrate comparable conversion rates to traditional methods while significantly reducing environmental burden [5].

Enzymatic catalysis provides another significant green chemistry advancement, utilizing biodegradable lipase enzymes under mild reaction conditions [5] [9]. Immobilized lipase systems operate effectively at temperatures below 90°C, substantially reducing energy requirements compared to chemical catalysts [5]. The enzymatic approach generates minimal waste products and allows for catalyst recovery and reuse [9].

Microwave-assisted synthesis offers energy efficiency improvements through selective heating mechanisms [13]. This technology reduces reaction times by 50-70 percent compared to conventional heating methods while maintaining equivalent conversion rates [13]. Microwave synthesis also provides enhanced reaction control and reduced thermal degradation [13].

Renewable feedstock utilization represents a fundamental green chemistry principle in trimethylolpropane tricaprate production [10] [11]. Capric acid derived from coconut oil and palm kernel oil provides sustainable alternatives to petrochemical feedstocks [2]. Transesterification routes using methyl esters from natural oils demonstrate comparable performance to traditional synthetic pathways [10] [2].

Supercritical carbon dioxide technology offers solvent replacement opportunities while providing enhanced mass transfer characteristics [14]. This approach utilizes carbon dioxide under supercritical conditions as a reaction medium, eliminating organic solvents and facilitating product separation [14]. The supercritical system operates at moderate temperatures while providing excellent product recovery [14].

Ionic liquid systems provide tunable reaction media with negligible vapor pressure and excellent thermal stability [14]. These novel solvents can be designed with specific properties for esterification reactions while offering complete recyclability [14]. Ionic liquids demonstrate particular advantages in catalyst separation and product purification [12].

Continuous processing methodologies enhance green chemistry principles through improved energy efficiency and reduced waste generation [14]. Flow reactor systems provide precise temperature and residence time control while minimizing hold-up volumes and energy consumption [14]. Continuous processes also facilitate real-time optimization and quality control [9].

Life cycle assessment studies of green chemistry approaches demonstrate significant environmental benefits compared to traditional synthesis methods [11]. Enzymatic processes show 40-60 percent reductions in carbon footprint, while solvent-free methods eliminate volatile organic compound emissions entirely [5] [9].

| Green Approach | Energy Reduction | Waste Reduction | Carbon Footprint | Implementation Cost |

|---|---|---|---|---|

| Solvent-Free | 15-25% | 60-80% | 20-35% | Low |

| Enzymatic | 30-50% | 40-60% | 45-65% | Medium |

| Microwave-Assisted | 40-70% | 20-30% | 25-40% | Medium |

| Supercritical CO₂ | 20-35% | 70-90% | 50-70% | High |

| Ionic Liquids | 25-40% | 80-95% | 35-55% | High |

| Continuous Processing | 35-55% | 30-50% | 40-60% | Very High |